

2-(4-Hydroxybenzoyl)benzoic acid CAS number 85-57-4

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(4-Hydroxybenzoyl)benzoic acid

Cat. No.: B1584810

[Get Quote](#)

An In-depth Technical Guide to 2-(4-Hydroxybenzoyl)benzoic Acid (CAS 85-57-4)

Authored by a Senior Application Scientist

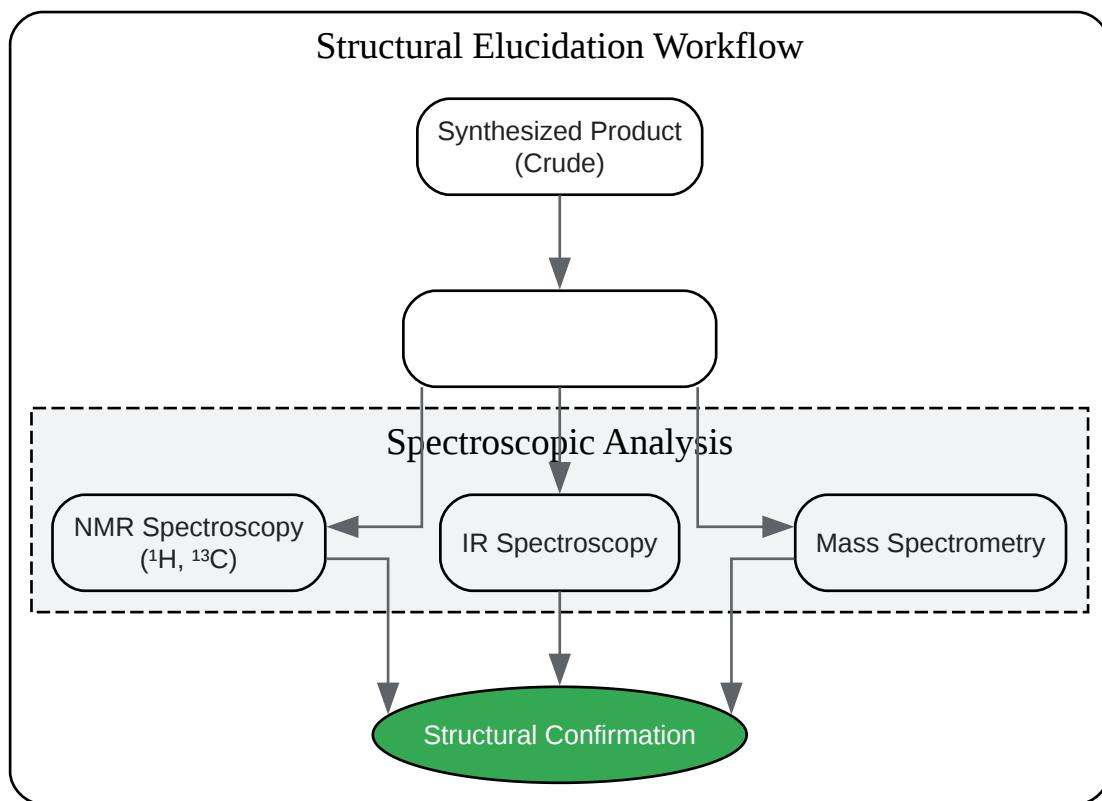
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development. It provides a detailed examination of **2-(4-Hydroxybenzoyl)benzoic acid**, a pivotal chemical intermediate. Our focus is on delivering field-proven insights, moving beyond mere procedural lists to explain the causal reasoning behind experimental choices and validation protocols.

Introduction: A Versatile Benzophenone Derivative

2-(4-Hydroxybenzoyl)benzoic acid, identified by CAS Number 85-57-4, is an organic compound characterized by a benzophenone core structure with both carboxylic acid and hydroxyl functional groups.^[1] This unique arrangement makes it a valuable precursor and building block in various fields, most notably in the synthesis of pharmaceuticals and advanced materials.^{[2][3]} Its utility stems from the reactivity of its functional groups, which allows for a wide range of chemical modifications. The compound typically appears as a white to off-white crystalline solid, soluble in many organic solvents but with limited solubility in water.^[1] It is recognized for its role as an activated ester, facilitating its use in the clinical development of anti-inflammatory agents, antibiotics, and anticancer compounds.^{[1][4]}

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties is fundamental for designing synthetic routes, developing analytical methods, and ensuring safe handling.


Physical and Chemical Properties

The key physical and chemical properties of **2-(4-Hydroxybenzoyl)benzoic acid** are summarized below. These values are critical for predicting its behavior in various solvents and reaction conditions.

Property	Value	Source(s)
Molecular Formula	C ₁₄ H ₁₀ O ₄	[1][2][5]
Molecular Weight	242.23 g/mol	[2][3][6]
Melting Point	213 °C	[3][5]
Boiling Point	512.6 °C at 760 mmHg	[3][7]
Density	~1.4 g/cm ³	[7][8]
pKa (Predicted)	3.35 ± 0.36	[3][8]
Appearance	White to off-white crystalline solid/powder	[1][2]
Solubility	Sparingly soluble in water; Soluble in ethanol and acetone	[2]

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous structural confirmation and purity assessment of **2-(4-Hydroxybenzoyl)benzoic acid**. The following diagram illustrates the logical workflow for combining multiple spectroscopic techniques for comprehensive characterization.

[Click to download full resolution via product page](#)

Caption: Logical workflow for spectroscopic structural elucidation.

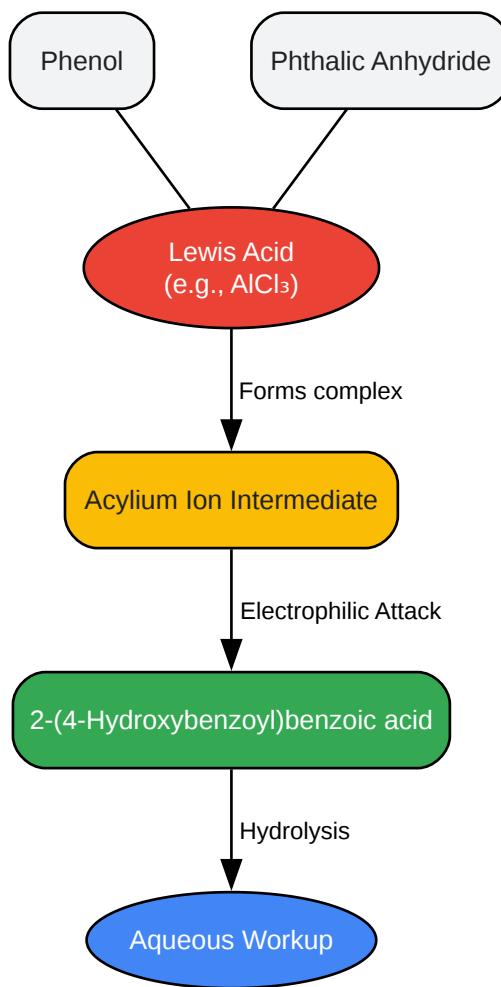
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are indispensable for mapping the carbon-hydrogen framework of the molecule.[9] While specific peak assignments for this exact molecule are not readily available in the provided search results, a theoretical analysis based on its structure and data from similar compounds provides a predictive guide.[10][11]

¹ H NMR (Predicted)	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Aromatic Protons	6.8 - 8.2	Multiplets	8H	Protons on both benzene rings
Phenolic -OH	~10-12 (broad)	Singlet	1H	Hydroxyl group proton
Carboxylic - COOH	~12-13 (broad)	Singlet	1H	Carboxylic acid proton

- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule.[\[12\]](#) The spectrum would be characterized by distinct absorption bands.

Functional Group	Wavenumber (cm ⁻¹)	Description
O-H Stretch (Phenol)	~3300-3500 (broad)	Phenolic hydroxyl group
O-H Stretch (Carboxylic Acid)	~2500-3300 (very broad)	Carboxylic acid hydroxyl group
C=O Stretch (Ketone)	~1650-1680	Benzophenone carbonyl group
C=O Stretch (Carboxylic Acid)	~1680-1710	Carboxylic acid carbonyl group
C=C Stretch (Aromatic)	~1450-1600	Aromatic ring vibrations

- Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.[\[9\]](#)


m/z Value	Interpretation
242.23	$[M]^+$ Molecular ion peak corresponding to $C_{14}H_{10}O_4$
225	$[M - OH]^+$ Loss of hydroxyl radical from the carboxylic acid group
121	$[C_7H_5O_2]^+$ Fragment corresponding to the hydroxybenzoyl cation

Synthesis and Reaction Chemistry

The primary route for synthesizing **2-(4-Hydroxybenzoyl)benzoic acid** and its derivatives is the Friedel-Crafts acylation.^{[13][14]} This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically using a Lewis acid catalyst.

General Synthesis Pathway: Friedel-Crafts Acylation

A common method involves the reaction of a phenol with phthalic anhydride in the presence of a Lewis acid like aluminum chloride ($AlCl_3$).^{[14][15]} The phenol's hydroxyl group is a strongly activating, ortho-para directing group, which guides the acylation.

[Click to download full resolution via product page](#)

Caption: Generalized Friedel-Crafts acylation synthesis pathway.

Detailed Experimental Protocol

The following protocol is a representative example for the synthesis of a substituted derivative, which can be adapted for **2-(4-Hydroxybenzoyl)benzoic acid**. A molten state synthesis has been developed to reduce the use of solvents, making the process more environmentally friendly.[8][16]

- **Reactant Charging:** In a three-neck flask equipped with a mechanical stirrer and reflux condenser, combine 3-N,N-diethylaminophenol (1.0 eq.) and phthalic anhydride (1.0-1.4 eq.).[16]

- Molten State Reaction: Heat the mixture to 100-130°C to initiate a molten state reaction, stirring continuously.
- Dispersion: As a significant amount of solid product forms, add a small quantity of toluene to disperse the solid and continue the reaction for a total of 2-5 hours.[16]
- Basification & Hydrolysis: Cool the reaction to approximately 60°C. Slowly add a 35% NaOH solution to adjust the pH to 8-12. Heat the mixture to 90°C and stir rapidly for 1-3 hours to hydrolyze by-products.[16][17]
- Acidification & Precipitation: Cool the mixture and pour it into ice. Acidify with concentrated HCl to a pH of 3-6 to precipitate the crude product.[17]
- Isolation and Purification: Filter the resulting suspension to collect the solid product. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/ethanol) to yield the pure compound.[17]

Causality Note: The use of a molten state minimizes organic solvent waste.[16] The subsequent NaOH treatment is crucial not only for workup but also to decompose colored by-products, thereby increasing the final product's purity and yield.[16]

Analytical Methodologies: Ensuring Purity and Identity

For quality control and research purposes, High-Performance Liquid Chromatography (HPLC) is a standard technique for analyzing **2-(4-Hydroxybenzoyl)benzoic acid** and its derivatives.

HPLC-Based Purity Assessment

A reverse-phase HPLC (RP-HPLC) method is effective for separating the target compound from starting materials and by-products.

- Column: A C18 or similar non-polar stationary phase column is typically used.[18]
- Mobile Phase: A common mobile phase consists of a gradient or isocratic mixture of acetonitrile (or methanol) and water, acidified with a small amount of phosphoric acid or formic acid for Mass Spectrometry compatibility.[18][19]

- Detection: UV detection is suitable due to the aromatic nature of the compound, with a detection wavelength typically set around 255 nm.[20]

Protocol: Sample Preparation and Analysis

- Standard Preparation: Accurately weigh and dissolve a reference standard of **2-(4-Hydroxybenzoyl)benzoic acid** in the mobile phase or a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
- Sample Preparation: Dissolve the synthesized sample in the same solvent as the standard to a similar concentration.
- Injection: Inject equal volumes (e.g., 5-10 μ L) of the standard and sample solutions into the HPLC system.
- Analysis: Compare the retention time of the major peak in the sample chromatogram to that of the reference standard. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

This method is scalable and can be adapted for preparative chromatography to isolate impurities for further characterization.[18]

Applications in Drug Development and Chemical Synthesis

The bifunctional nature of **2-(4-Hydroxybenzoyl)benzoic acid** makes it a highly versatile intermediate.

- Pharmaceutical Precursor: It serves as a key starting material for a range of pharmaceuticals. Its structure is a scaffold that can be modified to produce compounds with potential anti-inflammatory, analgesic, antibiotic, and anticancer properties.[1][4][8] The carboxylic acid and phenol groups provide reactive sites for esterification, amidation, and etherification to build more complex drug molecules.
- Cosmetic and Skincare: Due to its phenolic structure, the compound and its derivatives are studied for their antioxidant properties, making them valuable ingredients in skincare and cosmetic formulations designed to protect against oxidative stress.[3][8]

- Organic Synthesis Building Block: In a broader chemical context, it is used as a fundamental building block. The activated ester functionality is particularly useful for creating larger, more complex organic molecules for materials science and chemical research.[3][8]

Safety, Handling, and Storage

Proper handling and storage are critical to ensure laboratory safety and maintain the integrity of the compound.

- General Handling: Use in a well-ventilated area or under a chemical fume hood.[7] Avoid contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7][21] Avoid ingestion, inhalation, and dust formation.[21][22]
- First Aid Measures:
 - Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[21]
 - Skin: Wash off immediately with soap and plenty of water.[21]
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical advice.[21]
- Storage: Store in a cool, dry place in a tightly sealed container.[21] Keep away from strong oxidizing agents.[21] The recommended storage condition is often at room temperature in an inert atmosphere.[3]
- Hazard Classification: The compound is classified as harmful if swallowed (Acute Tox. 4) and causes serious eye irritation (Eye Irrit. 2).[6]

Conclusion

2-(4-Hydroxybenzoyl)benzoic acid (CAS 85-57-4) is more than a simple organic molecule; it is a strategic intermediate whose value is defined by its versatile reactivity. Its well-characterized physicochemical properties, established synthetic pathways via Friedel-Crafts acylation, and straightforward analytical protocols make it a reliable component in the research and development pipeline. For professionals in drug discovery and materials science, a deep

understanding of this compound's chemistry provides a powerful tool for designing and synthesizing novel molecules with significant therapeutic and functional potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 85-57-4: 2-(4-Hydroxybenzoyl)benzoic acid | CymitQuimica [cymitquimica.com]
- 2. 2-(4-Hydroxybenzoyl)benzoic acid | 85-57-4 [chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. 2-(4-Hydroxybenzoyl)benzoic acid | 85-57-4 | FH33825 [biosynth.com]
- 5. chembk.com [chembk.com]
- 6. 2-(4-Hydroxybenzoyl)benzoic acid | C14H10O4 | CID 6814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-(4-Hydroxybenzoyl)benzoic acid | CAS#:85-57-4 | Chemsoc [chemsoc.com]
- 8. Buy 2-(4-Hydroxybenzoyl)benzoic acid | 85-57-4 [smolecule.com]
- 9. benchchem.com [benchchem.com]
- 10. 2-(4-Hydroxybenzoyl)benzoic acid(85-57-4) 1H NMR spectrum [chemicalbook.com]
- 11. youtube.com [youtube.com]
- 12. quora.com [quora.com]
- 13. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 15. Solved Reaction A: Resorcinol + Phthalic Anhydride | Chegg.com [chegg.com]
- 16. CN106349091A - Synthesis methods of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic Acid in the melt state - Google Patents [patents.google.com]
- 17. 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 18. 2-(4-Hydroxybenzoyl)benzoic acid | SIELC Technologies [sielc.com]

- 19. vuir.vu.edu.au [vuir.vu.edu.au]
- 20. helixchrom.com [helixchrom.com]
- 21. 2-(4-Hydroxybenzoyl)benzoic acid(85-57-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 22. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [2-(4-Hydroxybenzoyl)benzoic acid CAS number 85-57-4]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1584810#2-4-hydroxybenzoyl-benzoic-acid-cas-number-85-57-4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com